Bienvenue dans la boutique en ligne BenchChem!

17-Dihydroexemestane

Aromatase Inhibition Breast Cancer Pharmacology

For robust pharmacokinetic modeling and UGT2B17 pharmacogenetic research, authentic 17-Dihydroexemestane is non-substitutable. Unlike generic aromatase inhibitors, it uniquely enables quantitative LC-MS/MS methods (LLOQ 0.1 ng/mL) for active metabolite monitoring and accurately recapitulates the in vivo pharmacological milieu critical for dissecting acquired resistance mechanisms. Its distinct glucuronidation kinetics, driven by UGT2B17 with 17-fold greater catalytic efficiency than UGT1A4, make it essential for genotype-phenotype association studies. Ensure your calibrators and QCs are built on the pure, active metabolite.

Molecular Formula C20H26O2
Molecular Weight 298.4 g/mol
CAS No. 140461-66-1
Cat. No. B1265006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17-Dihydroexemestane
CAS140461-66-1
Synonyms17-dihydroexemestane
DhExe cpd
Molecular FormulaC20H26O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C
InChIInChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1
InChIKeyNFDPYPMRHKQTDM-NHWXPXPKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





17-Dihydroexemestane (CAS: 140461-66-1) – A Major Active Metabolite of Exemestane for Aromatase Inhibition Research


17-Dihydroexemestane (17β-DHE, 17-OH-EXE) is the principal active metabolite of the third-generation aromatase inhibitor exemestane, generated via reduction of the 17-keto group of exemestane [1]. This compound retains significant anti-aromatase activity, which is critical for its contribution to the overall therapeutic effect of exemestane in estrogen receptor-positive breast cancer [2]. 17-Dihydroexemestane is a key analyte in pharmacokinetic and pharmacogenetic studies due to its role in the metabolic pathway and its subsequent glucuronidation, primarily by UGT2B17 [3].

Why 17-Dihydroexemestane Cannot Be Replaced by Other Exemestane Metabolites or Analogs


Generic substitution of 17-dihydroexemestane with other exemestane-related compounds is not scientifically valid due to substantial quantitative differences in key pharmacological properties. While several metabolites and analogs share structural similarities, their specific activities diverge markedly. For instance, the 17β-hydroxy derivative (17-dihydroexemestane) is the most potent metabolite, yet it is 2.6-fold less potent than the parent drug exemestane in inhibiting aromatase [1]. In contrast, other modifications at the C-6 position or further reductions drastically reduce potency, with some analogs being 3- to 8-fold less effective [2]. Moreover, the glucuronidation kinetics and genetic influences on clearance are unique to 17-dihydroexemestane, driven predominantly by UGT2B17, which exhibits a 17-fold higher catalytic efficiency than the alternative UGT1A4 [3]. These quantitative disparities in potency, metabolism, and pharmacogenetics underscore the necessity of using authentic 17-dihydroexemestane for research requiring accurate modeling of exemestane's active metabolite.

Quantitative Differentiation of 17-Dihydroexemestane: A Head-to-Head Comparative Analysis


Anti-Aromatase Potency of 17-Dihydroexemestane vs. Parent Drug Exemestane

In a direct comparison using HEK293 cell homogenates overexpressing aromatase, 17-dihydroexemestane exhibits an IC50 of 2.3 ± 0.83 μmol/L, which is only slightly less potent than the parent drug exemestane, with an IC50 of 1.4 ± 0.42 μmol/L [1]. This establishes 17-dihydroexemestane as a comparably potent active metabolite.

Aromatase Inhibition Breast Cancer Pharmacology

Metabolic Pathway Redundancy: CYP450 Isoforms Catalyzing 17-Dihydroexemestane Formation

Unlike compounds reliant on a single metabolic pathway, the formation of 17-dihydroexemestane is catalyzed by multiple hepatic CYP450s (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, and 3A5) [1]. Inhibition studies in human liver microsomes show that blocking individual CYP450 subfamilies (1A, 2C, 2D, 3A) only decreases 17-DHE production by 12-39% each, demonstrating significant metabolic redundancy [2]. This contrasts with many drugs where single-enzyme pathways are more susceptible to genetic or drug-interaction variability.

Drug Metabolism Pharmacogenetics CYP450

Glucuronidation Kinetics: UGT2B17 vs. UGT1A4 Efficiency

Inactivation of 17-dihydroexemestane occurs primarily via glucuronidation. A direct kinetic comparison shows that UGT2B17 is the major enzyme, exhibiting a 17-fold higher Vmax/KM ratio than UGT1A4 [1]. This quantitative difference has profound pharmacogenetic implications, as the UGT2B17(*2/*2) deletion genotype results in a 14-fold decrease in glucuronidation rate and a 36-fold lower Vmax/KM in human liver microsomes compared to wild-type [2].

Glucuronidation Pharmacogenetics UGT Enzymes

Quantitative Plasma Conversion Rate: Exemestane to 17-Dihydroexemestane

In a representative breast cancer patient 24 hours post oral exemestane (25 mg), 20.7% of plasma exemestane was converted to 17β-dihydroexemestane, while 29.0% of the formed 17-DHE was further inactivated to its glucuronide [1]. This provides a precise, quantitative snapshot of the in vivo metabolic flux.

Pharmacokinetics Metabolism LC-MS/MS

Impact of UGT2B17 Deletion Genotype on 17-Dihydroexemestane Clearance

The UGT2B17(*2/*2) null genotype, which is 7 times more common in Asians than Caucasians, leads to a 14-fold decrease in the rate of exemestane-17-O-glucuronide formation and a 36-fold lower Vmax/KM compared to wild-type UGT2B17(*1/*1) in human liver microsomes [1]. This genotype is also associated with reduced exemestane glucuronidation in vitro [2].

Pharmacogenetics UGT2B17 Metabolism

High-Impact Research and Industrial Applications for 17-Dihydroexemestane


Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Exemestane Therapy

Quantitative LC-MS/MS methods with LLOQs as low as 0.1 ng/mL for 17-DHE enable precise monitoring of active metabolite exposure [6]. The known conversion rate (20.7% of exemestane) and clearance via UGT2B17 [7] provide essential parameters for developing physiologically-based pharmacokinetic (PBPK) models that can predict drug exposure and response in diverse patient populations.

Pharmacogenetic Studies Investigating UGT2B17 Variability

Given the 14-fold to 36-fold reduction in glucuronidation activity in UGT2B17 null genotypes [6], 17-dihydroexemestane is an essential analyte for studies correlating UGT2B17 genotype with exemestane efficacy or toxicity. Procurement of the pure compound is required to establish calibration curves and quality controls for robust genotype-phenotype association studies in clinical trial samples [7].

In Vitro Mechanistic Studies of Aromatase Inhibition and Resistance

17-Dihydroexemestane is a direct inhibitor of aromatase (IC50 = 2.3 μM) [6]. Researchers investigating mechanisms of acquired resistance to aromatase inhibitors require this active metabolite to dissect whether resistance arises from altered metabolism of the parent drug, impaired formation of the active metabolite, or downstream signaling changes. Its use is critical for accurate in vitro recapitulation of the in vivo pharmacological milieu.

Drug-Drug Interaction (DDI) Studies Involving CYP450 and UGT Enzymes

The formation of 17-dihydroexemestane by multiple CYP450s and its clearance by UGT2B17 make it a valuable probe substrate for DDI studies [6][7]. Researchers can use 17-DHE to assess the net effect of CYP450 inhibitors/inducers on active metabolite formation and the impact of UGT inhibitors on its clearance. This is particularly relevant for predicting interactions with co-administered oncology supportive care medications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 17-Dihydroexemestane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.